molecular formula C12H14F3NO B8130931 N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine

N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine

Cat. No.: B8130931
M. Wt: 245.24 g/mol
InChI Key: ZRKGDSCTIORBLK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a methoxy group at the para position (C4) and a trifluoromethyl group at the ortho position (C2). Its molecular formula is C₁₂H₁₄F₃NO, with a molecular weight of 257.24 g/mol. The compound’s structure combines a cyclopropane ring (known for its strain-induced reactivity) with a benzyl moiety modified by electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name

N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-17-10-5-2-8(7-16-9-3-4-9)11(6-10)12(13,14)15/h2,5-6,9,16H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGDSCTIORBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:

    Formation of the Benzylamine Core: The benzylamine core can be synthesized through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Substitution with Methoxy and Trifluoromethyl Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents like methanol and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted benzylamine derivatives.

Scientific Research Applications

N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OCH₃, 2-CF₃ C₁₂H₁₄F₃NO 257.24 Agrochemical intermediate
N-[2-(Trifluoromethyl)benzyl]cyclopropanamine 2-CF₃ (no methoxy) C₁₁H₁₂F₃N 215.21 Higher lipophilicity; synthetic precursor
N-(4-Bromobenzyl)cyclopropanamine hydrochloride 4-Br C₁₀H₁₁BrN·HCl 264.57 Bromine as a leaving group; intermediate
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-isopropyl C₁₃H₁₇ClN 226.73 Bulky substituents; potential pesticide
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) 4-morpholinyl C₁₅H₂₀N₂O 244.33 Pharmaceutical applications (e.g., kinase inhibition)

Key Observations :

  • Electron Effects : The methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to analogs like N-[2-(trifluoromethyl)benzyl]cyclopropanamine, which lacks this group. Conversely, the trifluoromethyl group (electron-withdrawing) increases lipophilicity and metabolic stability .
  • Steric Hindrance : Bulky substituents (e.g., isopropyl in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) reduce reactivity in substitution reactions compared to smaller groups like methoxy or bromo .

Yield Comparison :

  • In , analogs like N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) were synthesized with 72% yield under optimized conditions, highlighting the efficiency of modern catalytic methods.
  • Bromo- and chloro-substituted analogs (e.g., N-(4-Bromobenzyl)cyclopropanamine) may require lower temperatures due to the reactivity of halogen substituents .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound N-[2-(Trifluoromethyl)benzyl]cyclopropanamine N-(4-Bromobenzyl)cyclopropanamine
LogP (Predicted) 2.8 3.5 2.1
Solubility (Water) Moderate Low Low
Melting Point Not reported 92–94°C 210–212°C (HCl salt)

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